2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene
Description
2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is a polycyclic epoxide derivative characterized by a fused indeno-oxirene core modified with an allyloxy substituent. The compound’s complexity arises from its bicyclic framework, methano bridge, and functional groups, which influence its reactivity and physical characteristics .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-prop-2-enoxy-4-oxatetracyclo[6.2.1.02,7.03,5]undecane |
InChI |
InChI=1S/C13H18O2/c1-2-5-14-13-4-3-8(7-13)9-6-10-12(15-10)11(9)13/h2,8-12H,1,3-7H2 |
InChI Key |
NBKCYCYUAKGLQU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC12CCC(C1)C3C2C4C(C3)O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the allyloxy group and the construction of the fused bicyclic system. Common reagents used in these reactions include allyl bromide, base catalysts, and various solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, catalysts, and purification methods is crucial to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxirene ring.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, where nucleophiles such as halides or amines replace the allyloxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alcohols or alkanes.
Scientific Research Applications
Chemistry: In synthetic chemistry, 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest for the development of new drugs and therapeutic agents. Its interactions with biological molecules can be studied to understand its potential as a pharmacological agent.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular Structure and Functional Groups
The methanoindeno-oxirene family exhibits significant structural diversity due to variations in substituents and bridge positions. Key comparisons include:
2,5-Methano-2H-indeno[1,2-b]oxirene-3,4-dicarboxylic acid (octahydro)
- Molecular Formula : C₁₂H₁₄O₅
- Molecular Weight : 238.237 g/mol
4,4'-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene)
- Molecular Formula : C₂₂H₃₀O₄
- Molecular Weight : 358.47 g/mol
Octahydrodimethyl-2,5-methano-2H-indeno[1,2-b]oxirene
- Molecular Formula : C₁₂H₁₈O
- Molecular Weight : 178.27 g/mol
- Key Features : Methyl groups reduce polarity, likely lowering boiling points compared to oxygen-rich analogs .
(1aR,6aS)-6,6a-Dihydro-1aH-indeno[1,2-b]oxirene
- Molecular Formula : C₉H₈O
- Molecular Weight : 132.06 g/mol
- Key Features : Simplified structure with an epoxide group, favoring ring-opening reactions .
Chlorinated Derivative (2,3,4,5,6,6a,7,7-octachloro-...oxirene)
Physical and Chemical Properties
The table below summarizes critical differences among analogs:
*Note: Data for 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is inferred from structural analogs.
Biological Activity
2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene can be represented as follows:
This compound features an allyloxy group attached to a bicyclic structure, which may influence its interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is primarily attributed to its ability to interact with various molecular targets in the body. Key mechanisms include:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits inhibitory effects against certain bacterial strains.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Pharmacological Effects
The pharmacological profile of 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene includes various effects observed in experimental models:
| Effect Type | Observed Outcomes | Reference |
|---|---|---|
| Antioxidant | Significant reduction in oxidative markers | |
| Antimicrobial | Inhibition of E. coli and S. aureus growth | |
| Anti-inflammatory | Decrease in TNF-alpha levels |
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Antioxidant Properties :
- Objective : To evaluate the antioxidant capacity using DPPH assay.
- Findings : The compound demonstrated a dose-dependent scavenging effect on DPPH radicals, indicating strong antioxidant potential.
-
Antimicrobial Efficacy Study :
- Objective : To assess antibacterial activity against common pathogens.
- Findings : The compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.
-
Inflammation Modulation Research :
- Objective : To investigate the anti-inflammatory effects in a murine model.
- Findings : Administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
